Clofilium Tosylate

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-(4-chlorophenyl)butyl-diethyl-heptylazanium;4-methylbenzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H37ClN.C7H8O3S/c1-4-7-8-9-11-18-23(5-2,6-3)19-12-10-13-20-14-16-21(22)17-15-20;1-6-2-4-7(5-3-6)11(8,9)10/h14-17H,4-13,18-19H2,1-3H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOQZYUUHIWPDQC-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC[N+](CC)(CC)CCCCC1=CC=C(C=C1)Cl.CC1=CC=C(C=C1)S(=O)(=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H44ClNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7045601 |

Source

|

| Record name | Clofilium tosylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

510.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92953-10-1 |

Source

|

| Record name | Clofilium tosylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92953-10-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clofilium tosylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092953101 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clofilium tosylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Clofilium tosylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLOFILIUM TOSYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13ZVF1051K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Synthesis of Clofilium Tosylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clofilium Tosylate is a quaternary ammonium compound classified as a potassium channel blocker, demonstrating potential as an antiarrhythmic agent. This technical guide provides a comprehensive overview of its chemical structure and a detailed, step-by-step synthesis protocol. The synthesis is presented with quantitative data and experimental methodologies to facilitate replication in a laboratory setting. Visual diagrams generated using the DOT language are included to illustrate the chemical structure and the synthetic workflow, ensuring clarity and ease of understanding for researchers and drug development professionals.

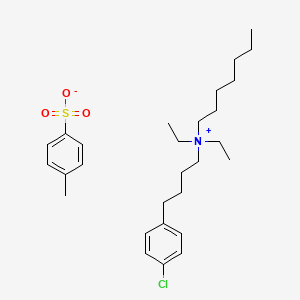

Chemical Structure

This compound is an organic salt composed of a quaternary ammonium cation, 4-Chloro-N,N-diethyl-N-heptylbenzenebutanaminium, and a tosylate anion (p-toluenesulfonate).

Table 1: Chemical Identity of this compound

| Identifier | Value |

| IUPAC Name | 4-(4-chlorophenyl)butyl-diethyl-heptylazanium;4-methylbenzenesulfonate[1] |

| CAS Number | 92953-10-1[2] |

| Molecular Formula | C₂₈H₄₄ClNO₃S[1] |

| Molecular Weight | 510.17 g/mol [3] |

| Canonical SMILES | CCCCCCC--INVALID-LINK--(CCCCc1ccc(cc1)Cl)CC.Cc1ccc(cc1)S(=O)(=O)[O-][3] |

| InChI Key | MOQZYUUHIWPDQC-UHFFFAOYSA-M[3] |

The cationic component features a 4-chlorophenylbutyl group, two ethyl groups, and a heptyl group attached to a central nitrogen atom, conferring its quaternary ammonium nature. The tosylate anion serves as the counter-ion.

Caption: Chemical structure of this compound.

Synthesis of this compound

The synthesis of this compound can be conceptualized as a multi-step process, beginning with the formation of a key intermediate, 4-(4-chlorophenyl)butyl tosylate, followed by a quaternization reaction with N,N-diethylheptylamine.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 4-(4-chlorophenyl)butyl tosylate

This step involves the conversion of the primary alcohol, 4-(4-chlorophenyl)butan-1-ol, to its corresponding tosylate ester.

-

Materials:

-

4-(4-chlorophenyl)butan-1-ol

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Dissolve 4-(4-chlorophenyl)butan-1-ol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add anhydrous pyridine (1.5 eq) to the solution, followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 eq).

-

Stir the reaction mixture at 0 °C for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding cold 1 M HCl.

-

Separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 4-(4-chlorophenyl)butyl tosylate.

-

Purify the product by column chromatography on silica gel if necessary.

-

Step 2: Synthesis of N,N-diethylheptylamine

This secondary amine can be prepared via reductive amination or direct alkylation of heptylamine.

-

Materials:

-

Heptylamine

-

Acetaldehyde or Ethyl halide (e.g., ethyl bromide)

-

Reducing agent (e.g., Sodium borohydride, if using acetaldehyde)

-

Base (e.g., Potassium carbonate, if using ethyl halide)

-

Suitable solvent (e.g., Methanol for reductive amination, Acetonitrile for alkylation)

-

-

Procedure (Illustrative example using reductive amination):

-

Combine heptylamine (1.0 eq) and acetaldehyde (2.2 eq) in methanol at 0 °C.

-

Stir the mixture for 1-2 hours.

-

Slowly add sodium borohydride (1.5 eq) in portions, maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude N,N-diethylheptylamine by distillation.

-

Step 3: Synthesis of this compound (Quaternization)

This final step involves the reaction of the tosylate intermediate with the synthesized tertiary amine to form the quaternary ammonium salt.

-

Materials:

-

4-(4-chlorophenyl)butyl tosylate

-

N,N-diethylheptylamine

-

Acetonitrile (anhydrous)

-

Diethyl ether

-

-

Procedure:

-

Dissolve 4-(4-chlorophenyl)butyl tosylate (1.0 eq) in anhydrous acetonitrile.

-

Add N,N-diethylheptylamine (1.1 eq) to the solution.

-

Heat the reaction mixture to reflux and maintain for 24-48 hours, monitoring by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Concentrate the solvent under reduced pressure.

-

Triturate the resulting residue with diethyl ether to induce precipitation of the product.

-

Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

-

Quantitative Data

The following table summarizes the expected yields and key analytical data for the synthesized compounds. Note that actual yields may vary depending on reaction scale and optimization.

Table 2: Synthesis Data

| Compound | Starting Materials | Molar Ratio (eq) | Solvent | Reaction Time (h) | Yield (%) | Purity (%) | Analytical Data |

| 4-(4-chlorophenyl)butyl tosylate | 4-(4-chlorophenyl)butan-1-ol, TsCl, Pyridine | 1 : 1.2 : 1.5 | DCM | 4-6 | 85-95 | >95 | ¹H NMR, ¹³C NMR, MS |

| N,N-diethylheptylamine | Heptylamine, Acetaldehyde, NaBH₄ | 1 : 2.2 : 1.5 | Methanol | 12-18 | 70-80 | >98 | ¹H NMR, ¹³C NMR, GC-MS |

| This compound | 4-(4-chlorophenyl)butyl tosylate, N,N-diethylheptylamine | 1 : 1.1 | Acetonitrile | 24-48 | 80-90 | >98 | ¹H NMR, ¹³C NMR, MS, Elemental Analysis |

Conclusion

This technical guide has outlined the chemical structure of this compound and provided a detailed, plausible synthetic route based on established organic chemistry principles. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the field of drug development, enabling the synthesis and further investigation of this potassium channel blocker. The visualization of the chemical structure and synthetic workflow through DOT language diagrams aims to enhance the understanding of the complex molecular architecture and the logic of its synthesis.

References

Clofilium Tosylate: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Clofilium Tosylate, a quaternary ammonium compound with significant activity as a potassium channel blocker. This document consolidates key molecular information, experimental protocols, and known signaling pathways to support further research and development.

Core Molecular Data

This compound is comprised of the active clofilium cation and a tosylate counter-ion. The essential physicochemical properties are summarized below.

| Property | Value | Citation(s) |

| Molecular Formula | C₂₈H₄₄ClNO₃S (Combined) C₂₁H₃₇ClN⁺ (Clofilium Cation) C₇H₇O₃S⁻ (Tosylate Anion) | [1] |

| Molecular Weight | 510.17 g/mol | [1] |

| CAS Number | 92953-10-1 |

Mechanism of Action and Biological Effects

This compound is primarily characterized as a potassium channel blocker. Its biological effects have been notably studied in the context of cardiology as an antiarrhythmic agent and more recently in oncology for its pro-apoptotic properties.

A key mechanism of action is the induction of apoptosis in human promyelocytic leukemia (HL-60) cells. This process is mediated through a Bcl-2-insensitive activation of caspase-3, leading to downstream apoptotic events.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Cell Viability Assay in HL-60 Cells

This protocol outlines the determination of cell viability in HL-60 cells upon treatment with this compound using a colorimetric assay such as MTT or MTS.

-

Cell Culture:

-

Culture HL-60 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

Ensure cells are in the logarithmic growth phase before experimentation.

-

-

Assay Procedure:

-

Seed 96-well plates with HL-60 cells at a density of 5 x 10⁵ cells/mL in a final volume of 180 µL per well.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water or DMSO).

-

Add 20 µL of this compound solution at various concentrations (e.g., 0-20 µM) to the wells. Include a vehicle control.

-

Incubate the plates for 24, 48, and 72 hours.

-

Following incubation, add 20 µL of MTT (5 mg/mL in PBS) or a similar viability reagent to each well.

-

Incubate for an additional 2-4 hours to allow for formazan crystal formation.

-

Add 100 µL of solubilization solution (e.g., DMSO or a proprietary solubilizing agent) to each well and mix thoroughly.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Western Blot for Caspase-3 and PARP Cleavage

This protocol details the detection of key apoptotic markers, cleaved caspase-3 and cleaved PARP, in HL-60 cells treated with this compound.

-

Cell Treatment and Lysis:

-

Treat HL-60 cells with 10 µM this compound for a specified time (e.g., 12 hours).

-

Harvest cells by centrifugation and wash with ice-cold PBS.

-

Lyse the cell pellet in RIPA buffer containing protease inhibitors.

-

Determine protein concentration using a standard protein assay (e.g., BCA assay).

-

-

Electrophoresis and Transfer:

-

Denature 30-50 µg of protein lysate by boiling in Laemmli sample buffer.

-

Separate proteins on a 12% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against caspase-3 (detecting both pro-caspase-3 and the cleaved p17 fragment) and PARP (detecting the 89 kDa cleaved fragment) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an appropriate imaging system.

-

Use a loading control, such as β-actin or GAPDH, to normalize protein levels.

-

Signaling Pathways

The following diagrams illustrate the known signaling pathways modulated by this compound.

Caption: this compound-induced apoptosis pathway in HL-60 cells.

Caption: this compound's effect on mitochondrial signaling in a POLG model.

References

Clofilium Tosylate: An In-Depth Technical Guide to its Mechanism of Action as a Potassium Channel Blocker

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clofilium Tosylate is a potent potassium channel blocker, primarily classified as a Class III antiarrhythmic agent. Its principal mechanism of action involves the blockade of various potassium channels, leading to a prolongation of the cardiac action potential duration and the effective refractory period. This technical guide provides a comprehensive overview of the molecular and cellular mechanisms of this compound, with a focus on its interaction with different potassium channel subtypes. This document summarizes key quantitative data, details common experimental protocols for its study, and visualizes its mechanism and experimental workflows through logical diagrams.

Introduction

Potassium channels are crucial regulators of cellular excitability, particularly in the heart. By governing the repolarization phase of the cardiac action potential, they play a vital role in maintaining normal cardiac rhythm. Dysregulation of potassium channel function can lead to life-threatening arrhythmias. This compound emerges as a significant pharmacological tool and potential therapeutic agent through its ability to modulate the activity of these channels. Understanding its precise mechanism of action is paramount for its safe and effective application in research and drug development.

Core Mechanism of Action: Potassium Channel Blockade

This compound exerts its effects by physically occluding the pore of specific potassium channels, thereby inhibiting the outward flow of potassium ions. This action delays the repolarization of the cell membrane, leading to a prolongation of the action potential duration (APD).

Primary Molecular Target: The hERG Potassium Channel

The primary target for Clofilium's Class III antiarrhythmic effect is the human Ether-à-go-go-Related Gene (hERG) potassium channel, which conducts the rapid component of the delayed rectifier potassium current (IKr). Blockade of hERG channels is a hallmark of Class III antiarrhythmic drugs and is responsible for the prolongation of the QT interval on an electrocardiogram.

The binding site for Clofilium within the hERG channel has been mapped to the inner cavity of the channel pore. Key residues in the S6 helix (e.g., Tyr-652 and Phe-656) and the pore helix (e.g., Thr-623, Ser-624, and Val-625) are critical for its binding and blocking action.[1] The interaction with these residues leads to a stable block of the channel, with a slow recovery time.[1]

Activity on Other Potassium Channels

While hERG is a primary target, this compound also exhibits activity against a range of other potassium channels, contributing to its complex pharmacological profile. Its potency varies significantly across different channel subtypes. Clofilium has been shown to block hEAG, Kv1.5, KCNQ1-KCNE1, Slo3, Slick, and Slack potassium channels.[2]

Quantitative Data: Inhibitory Potency of this compound

The inhibitory potency of this compound has been quantified against various potassium channel subtypes using electrophysiological techniques. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency.

| Potassium Channel Subtype | Reported IC50 | Experimental System | Reference |

| hERG (human Ether-à-go-go-Related Gene) | 2.5 nM | Oocytes | [2] |

| hERG | 150 nM (at +40 mV) | Oocytes | [3] |

| hERG | 250 nM (at 0 mV) | Oocytes | [3] |

| hEAG (human Ether-à-go-go) | 255 nM | Oocytes | [2] |

| Kv1.5 | 840 nM | Oocytes | [2] |

| Kv1.5 | 140 ± 80 nM (inside-out patch) | CHO Cells | [4] |

| Kv1.5 | 840 ± 390 nM (outside-out patch) | CHO Cells | [4] |

| KCNQ1/KCNE1 (IKs) | ~100 µM | Oocytes | [2] |

| Slo3 | 50 µM | Oocytes | [2] |

| Slick (Slo2.2) | > 100 µM (75% of control at 100 µM) | Oocytes | [2] |

| Slack (Slo2.1) | ~100 µM (51% of control at 100 µM) | Oocytes | [2] |

Experimental Protocols

The investigation of this compound's mechanism of action relies on specialized electrophysiological techniques. Below are detailed methodologies for key experiments.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is widely used for the heterologous expression and characterization of ion channels.

Objective: To determine the IC50 of this compound on a specific potassium channel expressed in Xenopus oocytes.

Methodology:

-

Oocyte Preparation: Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.

-

cRNA Injection: Inject oocytes with cRNA encoding the potassium channel of interest. Incubate for 2-7 days to allow for channel expression.

-

Electrode Preparation: Pull borosilicate glass capillaries to a resistance of 0.5-2.0 MΩ when filled with 3 M KCl.

-

Recording Setup: Place the oocyte in a recording chamber continuously perfused with a control bath solution (e.g., ND96). Impale the oocyte with two microelectrodes, one for voltage sensing and one for current injection.

-

Voltage-Clamp Protocol:

-

Drug Application: After recording baseline currents, perfuse the chamber with solutions containing increasing concentrations of this compound.

-

Data Analysis: Measure the peak or steady-state current at each drug concentration. Normalize the currents to the baseline and plot the concentration-response curve. Fit the data with the Hill equation to determine the IC50 value.

Whole-Cell Patch-Clamp

This technique allows for the recording of ionic currents from the entire cell membrane of isolated cells.

Objective: To characterize the voltage- and state-dependence of this compound block of hERG channels expressed in a mammalian cell line (e.g., HEK293 or CHO cells).

Methodology:

-

Cell Culture: Culture mammalian cells stably or transiently expressing the potassium channel of interest.

-

Electrode Preparation: Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with an intracellular solution.

-

Recording Setup: Place the coverslip with adherent cells in a recording chamber on an inverted microscope. Perfuse with an extracellular solution.

-

Giga-seal Formation and Whole-Cell Configuration: Approach a cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ). Apply a brief pulse of suction to rupture the membrane patch and achieve the whole-cell configuration.

-

Voltage-Clamp Protocol for hERG:

-

Hold the cell at a potential of -80 mV.

-

Apply a depolarizing pulse to +20 mV for 2-5 seconds to activate and then inactivate the hERG channels.

-

Repolarize the membrane to a negative potential (e.g., -50 mV) to record the characteristic large tail current resulting from recovery from inactivation.

-

-

Drug Perfusion: Apply this compound through the perfusion system and record the changes in the hERG current.

-

Data Analysis: Analyze the reduction in the peak tail current to determine the extent of block. Investigate the kinetics of block onset and recovery by applying repetitive pulse protocols.

Visualizations: Pathways and Workflows

Signaling Pathway: Electrophysiological Consequences of hERG Blockade

The primary "signaling" affected by Clofilium is the electrical signal of the cardiac action potential.

Caption: Electrophysiological consequence of this compound's blockade of the hERG potassium channel.

Experimental Workflow: IC50 Determination using TEVC

Caption: Experimental workflow for determining the IC50 of this compound using Two-Electrode Voltage Clamp.

Logical Relationship: State-Dependent Block of hERG Channel

Caption: Logical relationship of this compound's state-dependent block of the hERG potassium channel.

Conclusion

This compound is a potent and well-characterized potassium channel blocker with a primary affinity for the hERG channel. Its mechanism of action, centered on the prolongation of the cardiac action potential, makes it a valuable tool for studying cardiac electrophysiology and a reference compound in the development of antiarrhythmic drugs. The quantitative data and experimental protocols outlined in this guide provide a foundational understanding for researchers and drug development professionals working with this compound. Further research into its interactions with other potassium channel subtypes will continue to refine our understanding of its complete pharmacological profile.

References

- 1. Structural determinants of HERG channel block by clofilium and ibutilide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clofilium inhibits Slick and Slack potassium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Specific block of cloned Herg channels by clofilium and its tertiary analog LY97241 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism of clofilium block of the human Kv1.5 delayed rectifier potassium channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Clofilium Tosylate: A Technical Guide to its Apoptotic Induction in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clofilium tosylate, a quaternary ammonium compound initially recognized for its action as a potassium channel blocker, has emerged as a compound of interest in oncology research due to its ability to induce apoptosis in cancer cells. This technical guide provides an in-depth overview of the core mechanisms, signaling pathways, and experimental evidence related to the pro-apoptotic effects of this compound. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways to serve as a comprehensive resource for researchers in the field of cancer therapeutics and drug development. The primary focus of the available research has been on human promyelocytic leukemia (HL-60) cells, where this compound triggers a unique Bcl-2-insensitive apoptotic cascade.

Introduction

The evasion of apoptosis is a hallmark of cancer, enabling malignant cells to survive and proliferate uncontrollably. Consequently, therapeutic strategies aimed at reinstating or activating apoptotic pathways are a cornerstone of modern cancer treatment. This compound, a compound known to block potassium channels, has demonstrated cytotoxic effects against cancer cells by inducing programmed cell death. Understanding the precise molecular mechanisms by which this compound initiates apoptosis is crucial for its potential development as an anti-cancer agent. This guide synthesizes the current knowledge on this topic, with a particular emphasis on the signaling cascades and molecular players involved.

Mechanism of Action and Signaling Pathways

The pro-apoptotic activity of this compound has been most thoroughly characterized in human promyelocytic leukemia (HL-60) cells. The key findings indicate a mechanism that diverges from the classical intrinsic pathway by operating independently of the Bcl-2 family of proteins.

Bcl-2-Insensitive Caspase-3 Activation in HL-60 Cells

In HL-60 cells, this compound induces apoptosis through the direct or indirect activation of caspase-3, a critical executioner caspase.[1] This activation leads to the cleavage of essential cellular substrates, including poly(ADP-ribose) polymerase (PARP), which ultimately results in the characteristic morphological and biochemical hallmarks of apoptosis.[1] A noteworthy aspect of this pathway is its independence from the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2, which are central regulators of the mitochondrial apoptotic pathway.[1] Studies have shown that treatment of HL-60 cells with this compound does not cause significant changes in the expression levels of Bax or Bcl-2 proteins.[1]

Potential Role of Potassium Channel Blockade

As a potassium channel blocker, it is hypothesized that this compound's primary action on these ion channels contributes to the initiation of the apoptotic signal. The regulation of ion homeostasis, particularly potassium ion (K+) efflux, is known to be involved in the process of apoptotic cell shrinkage and the activation of caspases. Disruption of normal potassium ion gradients by clofilium could be an early event that triggers the downstream apoptotic machinery. However, the precise molecular link between potassium channel blockade and caspase activation in the context of this compound remains to be fully elucidated.

Quantitative Data

The cytotoxic and pro-apoptotic effects of this compound have been quantified in human promyelocytic leukemia (HL-60) cells. The available data is summarized below.

| Cell Line | Parameter | Treatment | Value/Result |

| HL-60 | Apoptotic Cells | 10 µM this compound for 4 hours | 20% |

| HL-60 | Apoptotic Cells | 10 µM this compound for 16 hours | 29% |

| HL-60 | Caspase-3 Activity | 10 µM this compound for 2-3 hours | ~10-fold increase |

Data sourced from Choi et al., Cancer Letters, 1999.[1]

Currently, there is a lack of comprehensive studies reporting the IC50 values of this compound across a broad range of cancer cell lines.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the apoptotic effects of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effect of this compound on cancer cells.

Workflow:

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., HL-60) in a 96-well plate at a density of 1 x 10^5 cells/mL and incubate overnight.

-

Treatment: Treat the cells with various concentrations of this compound for desired time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells.

Workflow:

Methodology:

-

Cell Treatment: Treat cells with this compound at the desired concentration and for the specified time.

-

Cell Harvesting: Harvest the cells by centrifugation and wash twice with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.

Western Blot Analysis of Apoptotic Proteins

This technique is used to detect changes in the expression and cleavage of key apoptotic proteins.

Methodology:

-

Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against proteins of interest (e.g., Caspase-3, PARP, Bcl-2, Bax).

-

Detection: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Conclusion and Future Directions

The current body of research indicates that this compound is a potent inducer of apoptosis in human promyelocytic leukemia cells, acting through a Bcl-2-independent activation of caspase-3. This unique mechanism presents an interesting avenue for targeting cancer cells that may have developed resistance to conventional therapies that rely on the mitochondrial pathway.

However, significant gaps in our understanding remain. Future research should focus on:

-

Broadening the Scope: Investigating the apoptotic effects and determining the IC50 values of this compound in a wider range of cancer cell lines, including solid tumors.

-

Elucidating the Upstream Pathway: Identifying the precise molecular events that link potassium channel blockade to caspase activation.

-

Mitochondrial Involvement: Assessing the impact of this compound on mitochondrial membrane potential and the release of other apoptogenic factors to determine if there is any cross-talk with the intrinsic pathway in different cellular contexts.

A more comprehensive understanding of the molecular pharmacology of this compound will be instrumental in evaluating its full potential as a novel anti-cancer therapeutic.

References

The Pharmacodynamics of Clofilium Tosylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacodynamics of Clofilium Tosylate, a quaternary ammonium compound with significant electrophysiological and cellular effects. Primarily known as a potent potassium channel blocker, this compound has been investigated for its antiarrhythmic properties. More recent research has also uncovered its ability to induce apoptosis in certain cancer cell lines, suggesting a broader therapeutic potential. This document details its mechanism of action, presents quantitative data on its activity, outlines key experimental protocols for its study, and provides visual representations of its signaling pathways and relevant experimental workflows.

Core Pharmacodynamic Effects

This compound's primary pharmacodynamic effect is the blockade of potassium channels, which plays a crucial role in cardiac action potential repolarization. By inhibiting these channels, it prolongs the action potential duration (APD) and the effective refractory period in cardiac tissues.[1] This action is the basis for its classification as a Class III antiarrhythmic agent.

Beyond its effects on cardiac ion channels, this compound has been shown to induce apoptosis in human promyelocytic leukemia (HL-60) cells. This occurs through a Bcl-2-insensitive activation of caspase-3, a key executioner caspase in the apoptotic cascade. This suggests a potential application for this compound in oncology.

Quantitative Data: Potency and Cellular Effects

The following tables summarize the quantitative data regarding the inhibitory potency and cellular effects of this compound.

| Target Ion Channel | Cell Line | IC50 Value | Reference |

| hERG | HEK293 | 2.5 nM | [2] |

| hEAG | - | 255 nM | [2] |

| Kv1.5 | - | 840 nM | [2] |

| KCNQ1-KCNE1 | - | ~100 µM | [2] |

| Slick (Slo2.2) | Xenopus oocytes | Not specified, but inhibits to 70% of control at 100 µM | [2] |

| Slack (Slo2.1) | Xenopus oocytes | Not specified, but inhibits 50% of currents at 100 µM | [2] |

| Slo3 | - | 50 µM | [2] |

| Cell Line | Effect | IC50 Value / Concentration | Time Points | Reference |

| HL-60 | Inhibition of viability | 6.3 µM | 24 hours | [3] |

| HL-60 | Inhibition of viability | 3.4 µM | 48 hours | [4][3] |

| HL-60 | Inhibition of viability | 2.4 µM | 72 hours | [4][3] |

| HL-60 | Caspase-3 Activation | 10 µM | 2-3 hours | |

| HL-60 | Apoptosis Induction | 10 µM | 4 hours (20% apoptotic), 16 hours (29% apoptotic) | [5] |

Signaling Pathway: Clofilium-Induced Apoptosis

The induction of apoptosis in HL-60 cells by this compound is mediated through the activation of the caspase cascade, specifically involving the cleavage and activation of caspase-3, which in turn leads to the cleavage of downstream substrates like PARP.

Caption: Signaling pathway of this compound-induced apoptosis.

Experimental Protocols

Detailed methodologies for key experiments used to characterize the pharmacodynamics of this compound are provided below.

Whole-Cell Patch Clamp for IC50 Determination

This protocol is used to measure the inhibitory effect of this compound on specific ion channels expressed in a suitable cell line (e.g., HEK293 cells).

-

Cell Preparation: Culture cells expressing the target ion channel to 70-80% confluency. On the day of recording, detach the cells using a non-enzymatic cell dissociation solution and resuspend them in the external recording solution.

-

Electrophysiological Recording:

-

Prepare borosilicate glass pipettes with a resistance of 2-5 MΩ when filled with the internal solution.

-

The external solution should contain (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 Glucose, adjusted to pH 7.4 with NaOH.

-

The internal solution should contain (in mM): 120 K-aspartate, 20 KCl, 5 Mg-ATP, 10 HEPES, and 1 EGTA, adjusted to pH 7.2 with KOH.

-

Establish a gigaohm seal between the patch pipette and the cell membrane.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Apply a voltage-clamp protocol specific to the ion channel of interest to elicit ionic currents.

-

-

Drug Application and Data Analysis:

-

Record baseline currents in the absence of the drug.

-

Perfuse the cell with increasing concentrations of this compound.

-

Measure the steady-state current inhibition at each concentration.

-

Plot the percentage of current inhibition against the drug concentration and fit the data to a Hill equation to determine the IC50 value.

-

Caption: Experimental workflow for IC50 determination using whole-cell patch clamp.

Measurement of Action Potential Duration in Canine Purkinje Fibers

This ex vivo protocol assesses the effect of this compound on cardiac repolarization.

-

Tissue Preparation: Isolate Purkinje fibers from a canine heart and place them in a tissue bath perfused with Tyrode's solution (in mM: 127 NaCl, 4.5 KCl, 1.8 CaCl2, 0.5 MgCl2, 0.2 NaH2PO4, 22 NaHCO3, and 5.5 glucose) bubbled with 95% O2 / 5% CO2 at 37°C.

-

Electrophysiological Recording:

-

Impale a Purkinje fiber with a sharp glass microelectrode (10-20 MΩ) filled with 3 M KCl.

-

Pace the preparation at a constant cycle length (e.g., 1000 ms) using an external stimulator.

-

Record the action potentials using a suitable amplifier and data acquisition system.

-

-

Drug Application and Data Analysis:

-

Record baseline action potentials.

-

Perfuse the tissue with Tyrode's solution containing various concentrations of this compound.

-

Measure the action potential duration at 90% repolarization (APD90) at steady state for each concentration.

-

Analyze the concentration-dependent prolongation of APD90.

-

Fluorometric Caspase-3 Activity Assay

This assay quantifies the activation of caspase-3 in response to this compound treatment.

-

Cell Treatment: Seed HL-60 cells in a 96-well plate and treat them with this compound (e.g., 10 µM) for various time points (e.g., 0, 1, 2, 3, 4 hours).

-

Cell Lysis: Lyse the cells using a supplied lysis buffer and incubate on ice. Centrifuge the lysate to pellet cellular debris.

-

Enzymatic Reaction:

-

Add the cell lysate to a new 96-well plate.

-

Add a fluorogenic caspase-3 substrate (e.g., DEVD-AFC).

-

Incubate at 37°C to allow for enzymatic cleavage of the substrate by active caspase-3.

-

-

Data Analysis:

-

Measure the fluorescence of the cleaved substrate using a fluorometer (e.g., excitation/emission ~400/505 nm for AFC).

-

Calculate the fold-increase in caspase-3 activity compared to untreated control cells.

-

Caption: Experimental workflow for the fluorometric caspase-3 activity assay.

Annexin V/Propidium Iodide Apoptosis Assay by Flow Cytometry

This method is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells after treatment with this compound.

-

Cell Treatment: Treat HL-60 cells with this compound for the desired time points.

-

Cell Staining:

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubate in the dark at room temperature.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

FITC-Annexin V positive, PI negative cells are considered early apoptotic.

-

FITC-Annexin V positive, PI positive cells are considered late apoptotic or necrotic.

-

Quantify the percentage of cells in each quadrant.

-

Western Blot for Caspase-3 and PARP Cleavage

This technique is used to visually confirm the cleavage of caspase-3 and its substrate PARP.

-

Protein Extraction: Treat HL-60 cells with this compound, then lyse the cells in RIPA buffer to extract total protein.

-

SDS-PAGE and Transfer:

-

Quantify the protein concentration using a BCA assay.

-

Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies specific for pro-caspase-3, cleaved caspase-3, and cleaved PARP.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection:

-

Add an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system. The appearance of cleaved caspase-3 and cleaved PARP bands indicates apoptosis induction.

-

Conclusion

This compound exhibits complex pharmacodynamics characterized by potent potassium channel blockade and the ability to induce apoptosis in a caspase-dependent manner. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals investigating the multifaceted actions of this compound. The distinct mechanisms of action suggest that this compound may have therapeutic applications beyond its initial consideration as an antiarrhythmic agent, warranting further exploration in fields such as oncology.

References

- 1. interchim.fr [interchim.fr]

- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]

- 3. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Western Blot Protocol for Caspase 3 Antibody (NB500-210): Novus Biologicals [novusbio.com]

Clofilium Tosylate: An In-depth Analysis of its Effects on Cardiac Action Potential Duration

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophysiological effects of Clofilium Tosylate, a quaternary ammonium compound classified as a Class III antiarrhythmic agent. The primary focus is its mechanism of action, quantitative impact on cardiac action potential duration (APD), and the experimental methodologies used to elucidate these effects.

Core Mechanism of Action

This compound exerts its primary effect by selectively blocking specific potassium channels responsible for the repolarization phase of the cardiac action potential. This action leads to a prolongation of the action potential duration and an increase in the effective refractory period (ERP) in various cardiac tissues, including atrial and ventricular myocytes and Purkinje fibers.

The principal target of Clofilium is the rapid component of the delayed rectifier potassium current (IKr), which is encoded by the human ether-a-go-go-related gene (hERG). By blocking these channels, Clofilium delays Phase 3 repolarization of the action potential. This effect is concentration- and voltage-dependent.[1] Studies have shown that Clofilium has a significantly higher potency for hERG channels compared to other cardiac potassium channels such as Kv1.5, Kir2.1, or the slow component of the delayed rectifier current (IKs).[1]

At concentrations effective for IKr blockade, Clofilium does not significantly affect the rapid sodium influx (INa) responsible for Phase 0 depolarization (Vmax), the L-type calcium current (ICa-L) contributing to the plateau phase, or the background inward rectifier potassium current (IK1).[2] However, at higher concentrations (e.g., 30 µM), effects on sodium and calcium currents have been observed in guinea pig ventricular myocytes.[2]

Quantitative Data on Efficacy and Potency

The effects of this compound have been quantified across various experimental models. The data highlights its potent and specific action on the IKr current and its concentration-dependent effect on action potential duration.

Table 1: Potency of Clofilium on hERG (IKr) Channels

| Parameter | Voltage | Value (nM) | Species/System | Citation |

| IC50 | 0 mV | 250 | Human (hERG) | [1] |

| IC50 | +40 mV | 150 | Human (hERG) | [1] |

| IC50 | N/A | 0.8 | Human (hEAG1) | [3] |

Table 2: Electrophysiological Effects of Clofilium on Action Potential Duration (APD)

| Concentration | Tissue/Cell Type | Effect | Citation |

| 10-7 - 10-5 M | Canine Purkinje Fibers (Ischemic) | Significant increase in APD; induction of early afterdepolarizations (EADs) in 10 of 11 fibers. | [4] |

| 10-7 - 10-5 M | Canine Purkinje Fibers (Normal) | Increase in APD; induction of EADs in only 2 of 10 fibers. | [4] |

| 3 x 10-8 - 10-6 M | Canine Purkinje Fibers (Normal) | Selective increase in APD and effective refractory period. | |

| 30 µM | Guinea Pig Ventricular Myocytes | Irreversible prolongation of APD; reduction of the delayed rectifier K+ current. | [2] |

Experimental Protocols

The characterization of Clofilium's effects on cardiac action potential relies on established in-vitro electrophysiological techniques. The most common methods are intracellular microelectrode recording from multicellular preparations and patch-clamp techniques on isolated single cells.

Tissue and Cell Preparation

-

Canine Purkinje Fiber Isolation : Hearts are excised from anesthetized dogs and placed in cold Tyrode's or cardioplegia solution. Free-running Purkinje fibers (false tendons) are carefully dissected from the endocardial surface of the ventricles. These multicellular preparations are then pinned to the bottom of a tissue bath for superfusion and recording.

-

Ventricular Myocyte Isolation : Single ventricular myocytes (e.g., from guinea pig hearts) are typically isolated via enzymatic digestion. The heart is mounted on a Langendorff apparatus and perfused with a calcium-free solution, followed by a solution containing enzymes like collagenase and protease to break down the extracellular matrix. The ventricular tissue is then minced and gently agitated to release single, rod-shaped myocytes.

Electrophysiological Recording

-

Microelectrode Recording (for Purkinje Fibers) : Glass microelectrodes with high resistance (15-25 MΩ), filled with 3 M KCl, are used to impale individual cells within the Purkinje fiber. A stimulus electrode is used to pace the fiber at a set cycle length. This technique allows for the recording of transmembrane action potentials from an intact, multicellular preparation.

-

Whole-Cell Patch-Clamp (for Isolated Myocytes) : This is the gold standard for studying ionic currents.

-

Pipette & Solutions : Low-resistance (1-2 MΩ) glass pipettes are filled with an intracellular solution mimicking the cell's internal environment (e.g., K-aspartate based). The isolated myocytes are bathed in an extracellular (e.g., Tyrode's) solution.

-

Seal Formation : The pipette tip is pressed against a myocyte, and suction is applied to form a high-resistance (>1 GΩ) "giga-seal".

-

Whole-Cell Configuration : The membrane patch under the pipette is ruptured with further suction, allowing direct electrical access to the cell's interior.

-

Data Acquisition : In current-clamp mode , the membrane potential is recorded, and action potentials can be elicited by injecting small current pulses. This is used to measure APD, resting membrane potential, and upstroke velocity. In voltage-clamp mode , the membrane potential is held at specific values, and the currents flowing across the membrane (e.g., IKr) are measured in response to voltage steps.

-

Summary and Implications for Drug Development

This compound is a potent and selective blocker of the IKr (hERG) potassium channel. This action reliably prolongs the cardiac action potential duration, the hallmark of a Class III antiarrhythmic agent. Quantitative analysis reveals its high potency, with IC50 values in the nanomolar range for hERG channel blockade.

However, its tendency to prolong the APD, particularly under ischemic conditions, also highlights a potential for pro-arrhythmic effects, such as the induction of EADs.[4] This dual effect is a critical consideration in the development and safety assessment of any compound that interacts with cardiac potassium channels. The experimental protocols detailed herein represent the foundational methods for characterizing these effects, providing essential data for preclinical cardiac safety and efficacy evaluation. Understanding the nuanced, concentration-dependent effects of compounds like Clofilium is paramount for developing safer and more effective antiarrhythmic therapies.

References

- 1. Specific block of cloned Herg channels by clofilium and its tertiary analog LY97241 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Selectivity of class-III antiarrhythmic action of clofilium in guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of hEAG1 and hERG1 potassium channels by clofilium and its tertiary analogue LY97241 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of clofilium on ischemic subendocardial Purkinje fibers 1 day postinfarction - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure-Activity Relationship of Clofilium Tosylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clofilium tosylate is a potent class III antiarrhythmic agent known for its ability to prolong the cardiac action potential duration by blocking the rapid component of the delayed rectifier potassium current (IKr), which is conducted by the hERG (human Ether-à-go-go-Related Gene) potassium channel. Understanding the intricate relationship between the chemical structure of clofilium and its biological activity is paramount for the development of safer and more effective antiarrhythmic drugs with reduced proarrhythmic risk. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing the impact of various structural modifications on its hERG channel blocking potency. This document summarizes key quantitative data, outlines experimental protocols for assessing activity, and visualizes the underlying molecular interactions and signaling pathways.

Structure-Activity Relationship of Clofilium and its Analogs

The pharmacological activity of clofilium and its derivatives is highly dependent on specific structural features. The core structure of clofilium consists of a quaternary ammonium head, a flexible butyl linker, a central phenyl ring, and two distinct alkyl chains attached to the nitrogen atom. Modifications to each of these components can significantly alter the compound's potency and selectivity for the hERG channel.

Key Structural Modifications and their Impact on hERG Blockade

1. The Nature of the Nitrogenous Head Group:

The permanently charged quaternary ammonium group of clofilium is a critical determinant of its interaction with the hERG channel. Comparison with its tertiary amine analog, LY97241, reveals important differences in channel blocking characteristics. While both compounds are potent hERG blockers, the tertiary amine exhibits a faster onset of block.[1][2] This is attributed to its ability to cross the cell membrane in its neutral form and bind to the intracellular side of the channel.[3] In contrast, the permanently charged clofilium is thought to access its binding site from the intracellular side after cellular uptake or potentially through the open channel pore.[1]

2. Substitution on the Phenyl Ring:

The para-position of the phenyl ring is a key site for modification that significantly influences hERG blocking potency. The presence of a polar or electronegative substituent, such as the chlorine atom in clofilium, is associated with high-affinity binding.[4] Replacing the chlorine with a methanesulfonamide group (as in ibutilide) maintains high potency.[5] Conversely, analogs with neutral or less polar substituents at the para-position exhibit a dramatic reduction in hERG blocking activity, with potencies decreasing by over 100-fold.[4] This highlights the importance of electrostatic or hydrogen bonding interactions between this part of the molecule and the channel pore.

3. Alkyl Chain Length and Composition:

While specific studies focusing on a wide range of alkyl chain modifications for clofilium are limited in the readily available literature, general principles for quaternary ammonium compounds suggest that the length and nature of the alkyl chains are crucial for optimizing hydrophobic interactions within the channel's inner cavity. The N-heptyl and N,N-diethyl groups of clofilium contribute to its overall lipophilicity and are likely involved in positioning the molecule correctly within the binding site.

Quantitative Structure-Activity Relationship Data

The following table summarizes the hERG blocking potencies of clofilium and a selection of its key analogs.

| Compound | Structure | Modification from Clofilium | IC50 (nM) for hERG Block | Reference(s) |

| Clofilium | 4-chloro-N,N-diethyl-N-heptyl-benzenebutanaminium | - | 150-250 | [2] |

| LY97241 | Tertiary amine analog | Quaternary amine -> Tertiary amine | 19 | [2] |

| LY97119 | Tertiary amine analog | Quaternary amine -> Tertiary amine | - | [1] |

| Ibutilide | - | p-Chloro -> p-methanesulfonamide; Quaternary -> Tertiary amine | - | [4][5] |

| p-H analog | - | p-Chloro -> p-Hydrogen | > 10,000 | [4] |

| p-Methyl analog | - | p-Chloro -> p-Methyl | > 10,000 | [4] |

Note: IC50 values can vary depending on the experimental conditions (e.g., cell type, temperature, and voltage protocol).

Experimental Protocols

The evaluation of the hERG channel blocking activity of clofilium and its analogs is primarily conducted using the whole-cell patch-clamp technique on recombinant cell lines stably expressing the hERG channel (e.g., HEK293 or CHO cells).

Standard Voltage Protocol for Assessing hERG Blockade

A standardized voltage protocol, as recommended by regulatory agencies like the FDA, is crucial for obtaining consistent and comparable data.[6]

Experimental Workflow:

Detailed Methodologies:

-

Cell Culture: HEK293 cells stably transfected with the KCNH2 gene (encoding the hERG channel) are cultured in appropriate media and conditions.

-

Electrophysiology:

-

Solutions:

-

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP (pH 7.2 with KOH).

-

-

Voltage-Clamp Protocol: A typical voltage-step protocol to elicit hERG currents involves:

-

Holding the cell at a negative potential (e.g., -80 mV).

-

A depolarizing step to a positive potential (e.g., +20 mV) for a duration sufficient to induce channel activation and subsequent inactivation.

-

A repolarizing step to a negative potential (e.g., -50 mV) to elicit a large tail current as channels recover from inactivation and deactivate.

-

-

-

Data Analysis: The peak amplitude of the hERG tail current is measured before and after the application of the test compound at various concentrations. The percentage of current inhibition is calculated, and the data are fitted to a concentration-response curve to determine the IC50 value.

Signaling Pathways and Molecular Interactions

Clofilium exerts its effect by directly binding to the pore of the hERG potassium channel. The binding site is located in the inner cavity of the channel and involves interactions with specific amino acid residues from the S6 transmembrane domains and the pore helix of the channel subunits.

Key Amino Acid Residues for Clofilium Binding:

Mutagenesis studies have identified several key residues that are critical for the high-affinity binding of clofilium and its analogs:

-

Pore Helix: Threonine 623 (T623) and Serine 624 (S624).[4][5]

-

S6 Domain: Tyrosine 652 (Y652) and Phenylalanine 656 (F656).[4][5]

The interaction between the para-substituent of the drug's phenyl ring and residues such as S624 appears to be a major determinant of binding affinity.[5]

Mechanism of hERG Channel Blockade by Clofilium:

The blocking action of clofilium is state-dependent, meaning it binds with different affinities to the channel in its different conformational states (closed, open, and inactivated). It is generally accepted that clofilium, like many other hERG blockers, preferentially binds to the open and/or inactivated states of the channel.

The diagram above illustrates the transitions between the closed, open, and inactivated states of the hERG channel. Clofilium has a higher affinity for the open and inactivated states, leading to the accumulation of blocked channels during cardiac repolarization and thereby prolonging the action potential. The slow unbinding kinetics of clofilium from the channel contribute to its potent and long-lasting effect.[5]

Conclusion

The structure-activity relationship of this compound is a complex interplay of its quaternary ammonium nature, the electronic properties of the phenyl ring substituent, and the hydrophobic characteristics of its alkyl chains. The development of a detailed understanding of these relationships, through rigorous experimental evaluation using standardized protocols, is essential for the rational design of new antiarrhythmic agents. By targeting specific interactions within the hERG channel pore, it may be possible to fine-tune the pharmacological profile of future drugs to maximize therapeutic efficacy while minimizing the risk of proarrhythmia. This guide provides a foundational framework for researchers and drug development professionals to navigate the chemical landscape of clofilium-like hERG channel blockers.

References

- 1. Block of heart potassium channels by clofilium and its tertiary analogs: relationship between drug structure and type of channel blocked - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Specific block of cloned Herg channels by clofilium and its tertiary analog LY97241 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of hEAG1 and hERG1 potassium channels by clofilium and its tertiary analogue LY97241 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Drug binding interactions in the inner cavity of HERG channels: molecular insights from structure-activity relationships of clofilium and ibutilide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structural determinants of HERG channel block by clofilium and ibutilide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fda.gov [fda.gov]

Methodological & Application

Application Notes: In Vitro Apoptosis Assay for Clofilium Tosylate

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive set of protocols for assessing the pro-apoptotic effects of Clofilium Tosylate in an in vitro setting. This compound, a known potassium channel blocker, has been shown to induce apoptosis in human promyelocytic leukemia (HL-60) cells through a Bcl-2-insensitive activation of caspase-3[1]. The following application notes detail the methodologies for quantifying apoptosis using Annexin V/Propidium Iodide staining, measuring the activity of key executioner caspases (caspase-3/7), and analyzing the expression of apoptosis-related proteins via Western blot. These assays will enable researchers to characterize the apoptotic pathway induced by this compound.

Introduction

Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its dysregulation is a hallmark of diseases like cancer[2]. The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic mitochondrial apoptosis pathway[2]. However, some compounds can induce apoptosis through alternative mechanisms.

This compound has been demonstrated to suppress the viability and proliferation of HL-60 cells by inducing apoptosis. This induction is characterized by the activation of caspase-3 and subsequent cleavage of Poly(ADP-ribose) Polymerase (PARP)[1]. Notably, this process occurs without significant changes in the expression levels of the anti-apoptotic protein Bcl-2 or the pro-apoptotic protein Bax, indicating a Bcl-2-insensitive pathway[1]. The protocols outlined below provide a framework for investigating this mechanism.

Experimental Workflow Overview

The overall experimental process involves treating a selected cell line with this compound, followed by harvesting the cells for three distinct analyses to confirm and characterize the apoptotic response.

Data Presentation: Expected Quantitative Results

The following tables summarize the expected quantitative outcomes based on published data for HL-60 cells treated with 10 µM this compound[1].

Table 1: Effect of this compound on Apoptosis Induction in HL-60 Cells (Annexin V Assay)

| Treatment Time | % Early Apoptotic Cells (Annexin V+/PI-) |

|---|---|

| 0 h (Control) | < 2% |

| 4 h | ~20% |

| 16 h | ~29% |

Table 2: Effect of this compound on Caspase-3 Activity in HL-60 Cells

| Treatment Time | Fold Increase in Caspase-3 Activity (vs. Control) |

|---|

| 2-3 h | ~10-fold |

Experimental Protocols

Cell Culture and Treatment

-

Cell Seeding : Seed HL-60 cells (or other suitable suspension cell lines) at a density of 1 x 10⁶ cells/mL in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Treatment : Add this compound to the cell culture flasks to achieve the desired final concentration (e.g., 10 µM). Prepare a vehicle control using the same volume of the solvent (e.g., DMSO).

-

Incubation : Incubate the cells for the desired time points (e.g., 0, 2, 4, 8, 16 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

Harvesting :

-

For suspension cells, collect the cells by centrifugation at 500 x g for 5 minutes.

-

For adherent cells, collect the culture medium (containing floating apoptotic cells) and detach the adherent cells using trypsin. Combine all cells and centrifuge.

-

Wash the cell pellet once with cold 1X Phosphate-Buffered Saline (PBS).

-

Protocol 1: Apoptosis Detection by Annexin V/PI Staining

This protocol is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry[3][4]. During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorochrome-conjugated Annexin V[3]. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, thus it is used to identify late apoptotic and necrotic cells.

Materials:

-

Annexin V-FITC (or other fluorochrome)

-

Propidium Iodide (PI) solution

-

1X Annexin-Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)

-

Cold 1X PBS

-

Flow cytometry tubes

Procedure:

-

Harvest and wash approximately 1-5 x 10⁵ cells as described in section 4.1.

-

Resuspend the cell pellet in 100 µL of 1X Annexin-Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 1 µL of PI solution (100 µg/mL working solution) to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

After incubation, add 400 µL of 1X Annexin-Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

Data Analysis:

-

Viable cells : Annexin V- / PI-

-

Early apoptotic cells : Annexin V+ / PI-

-

Late apoptotic/necrotic cells : Annexin V+ / PI+

Protocol 2: Caspase-3/7 Activity Assay

This assay quantifies the activity of the executioner caspases 3 and 7, which are key mediators of apoptosis. The assay utilizes a substrate that, when cleaved by active caspase-3/7, releases a luminescent or colorimetric signal.

Materials:

-

Caspase-Glo® 3/7 Assay Kit (Promega) or similar

-

White-walled 96-well plates (for luminescence)

-

Plate reader (luminometer or spectrophotometer)

Procedure (based on Caspase-Glo® 3/7):

-

Prepare cell lysates from treated and control cells according to the manufacturer's instructions. Typically, this involves adding a lysis buffer and centrifuging to collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

Prepare the Caspase-Glo® 3/7 Reagent by mixing the substrate with the buffer.

-

In a 96-well plate, add 100 µL of cell lysate per well.

-

Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

-

Mix the contents by gently shaking the plate for 30 seconds.

-

Incubate the plate at room temperature for 1 to 3 hours, protected from light.

-

Measure the luminescence using a plate reader. The signal is proportional to the amount of active caspase-3/7 present.

Protocol 3: Western Blot Analysis of Apoptotic Markers

Western blotting is used to detect changes in the expression and cleavage of key proteins involved in the apoptotic cascade. For this compound, key markers include the cleavage of Caspase-3 and PARP, and the expression levels of Bcl-2 and Bax.

Materials:

-

RIPA Lysis Buffer with protease inhibitors

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-Caspase-3, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

Procedure:

-

Protein Extraction : Lyse harvested cells in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

-

Protein Quantification : Determine protein concentration using a BCA assay.

-

SDS-PAGE : Load 20-30 µg of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.

-

Membrane Transfer : Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking : Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation : Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Washing : Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation : Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing : Repeat the washing step.

-

Detection : Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. β-actin is used as a loading control to ensure equal protein loading across lanes.

Expected Protein Changes:

-

Caspase-3 : Decrease in the pro-caspase-3 band (~35 kDa) and appearance of the cleaved (active) caspase-3 band (~17/19 kDa).

-

PARP : Decrease in the full-length PARP band (~116 kDa) and appearance of the cleaved PARP fragment (~89 kDa).

-

Bcl-2 and Bax : No significant change in expression levels is expected based on previous findings[1].

This compound-Induced Apoptotic Pathway

Based on existing evidence, this compound induces apoptosis via a pathway that directly activates executioner caspases, bypassing the Bcl-2 family-regulated mitochondrial checkpoints[1].

References

- 1. Clofilium, a potassium channel blocker, induces apoptosis of human promyelocytic leukemia (HL-60) cells via Bcl-2-insensitive activation of caspase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Role of BCL-2 Family Proteins in Apoptosis Regulation | Blog | Biosynth [biosynth.com]

- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method [bio-protocol.org]

Application Notes and Protocols for Patch Clamp Electrophysiology Using Clofilium Tosylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clofilium Tosylate is a potent potassium channel blocker, widely recognized for its activity as a class III antiarrhythmic agent. Its primary mechanism of action involves the blockade of potassium channels, which plays a crucial role in the repolarization phase of the cardiac action potential. A key target of Clofilium is the human Ether-à-go-go-Related Gene (hERG) potassium channel, which is critical for cardiac repolarization. Inhibition of the hERG channel can lead to a prolongation of the QT interval, a major concern in drug safety assessment due to the associated risk of life-threatening arrhythmias.[1][2][3] This document provides detailed application notes and protocols for the use of this compound in patch clamp electrophysiology studies, with a focus on characterizing its effects on hERG channels.

Mechanism of Action

Clofilium acts as a blocker of voltage-gated potassium channels. Its binding site is located within the central cavity of the channel pore. The interaction of Clofilium with the hERG channel is state-dependent, meaning its binding affinity is influenced by the conformational state of the channel (resting, open, or inactivated). This interaction ultimately leads to a reduction in the outward potassium current, thereby prolonging the action potential duration.

Quantitative Data Summary

The following table summarizes the inhibitory concentrations (IC50) of this compound on various potassium channels as reported in the literature. This data is essential for designing experiments with appropriate concentration ranges.

| Channel | Cell Line | Temperature | IC50 | Reference |

| hERG | Xenopus Oocytes | Room Temp. | 250 nM (at 0 mV), 150 nM (at +40 mV) | [1] |

| hEAG | Xenopus Oocytes | Room Temp. | 255 nM | Not explicitly cited |

| Kv1.5 | Not Specified | Not Specified | 840 nM | Not explicitly cited |

| Slick (Slo2.2) | Xenopus Oocytes | Room Temp. | ~70% block at 100 µM | [4] |

| Slack (Slo2.1) | Xenopus Oocytes | Room Temp. | ~50% block at 100 µM | [4] |

Experimental Protocols

This section outlines a detailed protocol for investigating the effects of this compound on hERG channels expressed in a mammalian cell line (e.g., HEK293 or CHO cells) using the whole-cell patch clamp technique.

Cell Culture and Preparation

-

Cell Line: Use a stable cell line expressing the hERG potassium channel, such as HEK293-hERG or CHO-hERG cells.[2][5]

-

Culture Conditions: Culture the cells in the recommended medium supplemented with the appropriate selection antibiotic to maintain stable channel expression.

-

Cell Plating: For patch clamp experiments, plate the cells onto glass coverslips at a low density to allow for easy isolation of single cells.

-

Dissociation: On the day of the experiment, gently dissociate the cells from the coverslip using a non-enzymatic cell dissociation solution to ensure cell health and membrane integrity.

Solutions and Reagents

Stock Solution Preparation:

-

Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in a suitable solvent such as DMSO or water.[6] Aliquot and store at -20°C or -80°C for long-term use.[6]

-

On the day of the experiment, prepare fresh dilutions of this compound in the extracellular solution to the desired final concentrations.

Electrophysiology Solutions:

| Solution Type | Component | Concentration (mM) |

| Intracellular Solution | KCl | 120-135 |

| MgCl2 | 1-5 | |

| EGTA | 5-10 | |

| HEPES | 10 | |

| Mg-ATP | 4-5 | |

| Adjust pH to 7.2-7.3 with KOH | ||

| Extracellular Solution | NaCl | 135-145 |

| KCl | 2-5 | |

| CaCl2 | 1-2 | |

| MgCl2 | 1-3 | |

| HEPES | 10 | |

| Glucose | 5-10 | |

| Adjust pH to 7.4 with NaOH |

Note: The exact composition of the solutions can be optimized based on experimental requirements and published literature.[7][8][9]

Whole-Cell Patch Clamp Protocol

-

Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.

-

Seal Formation: Approach a single, healthy cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving the whole-cell recording configuration.

-

Voltage Clamp: Clamp the cell membrane potential at a holding potential of -80 mV.

-

Data Acquisition: Record hERG currents using a suitable voltage-clamp protocol. A typical protocol to elicit hERG tail currents involves a depolarizing step to a positive potential (e.g., +20 mV to +40 mV) to open the channels, followed by a repolarizing step to a negative potential (e.g., -50 mV) to record the deactivating tail current.[8]

-

Drug Application: After obtaining a stable baseline recording in the control extracellular solution, perfuse the cell with the extracellular solution containing the desired concentration of this compound.

-

Data Analysis: Measure the peak tail current amplitude before and after drug application to determine the percentage of block. Generate concentration-response curves to calculate the IC50 value.

Visualizations

Experimental Workflow

Caption: Workflow for patch clamp analysis of this compound.

Signaling Pathway of hERG Channel Blockade by this compound

Caption: Clofilium blocks open and inactivated hERG channels.

References